(S)-(1-烯丙基吡咯烷-2-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-(1-Allylpyrrolidin-2-yl)methanamine” is an amine compound, which means it contains a nitrogen atom. Amines are a broad class of compounds that are found in many biological systems and are used in a variety of industrial applications .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present.Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The specific reactions that “(S)-(1-Allylpyrrolidin-2-yl)methanamine” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques . These properties can provide important information about how the compound behaves under different conditions.科学研究应用

药物化学

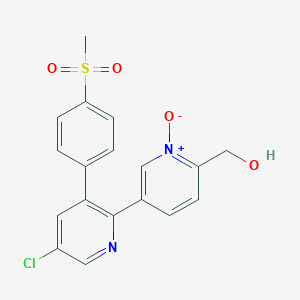

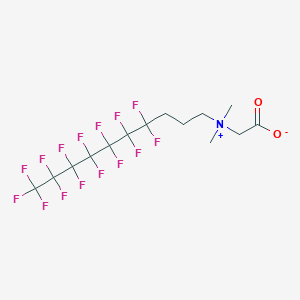

“(S)-(1-烯丙基吡咯烷-2-基)甲胺”的物理化学性质表明其在药物化学领域具有潜力。 其高胃肠道吸收率和溶解度使其成为药物设计和药代动力学研究的候选对象 {svg_1}.

成像剂的合成

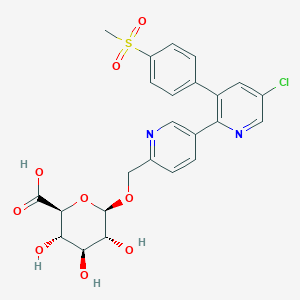

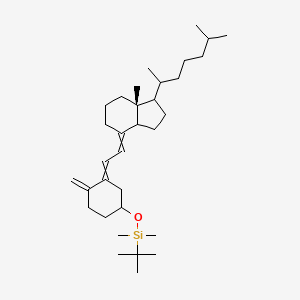

在成像剂(例如用于PET扫描的成像剂)的合成中,“(S)-(1-烯丙基吡咯烷-2-基)甲胺”可用作前体。 它已被用于羧酸的偶联,以合成用于成像目的的衍生物 {svg_2}.

安全和危害

The safety and hazards associated with a compound depend on its specific properties. For example, some amines can be irritants or toxic if ingested or inhaled . Safety data sheets (SDS) provide information about the hazards associated with a compound, as well as precautions for handling and storage .

未来方向

The future directions for research on a compound would depend on its potential applications. For example, if “(S)-(1-Allylpyrrolidin-2-yl)methanamine” has potential therapeutic properties, future research might focus on clinical trials . Alternatively, if it has potential industrial applications, research might focus on improving its synthesis or finding new uses for it.

作用机制

Target of Action

(S)-(1-Allylpyrrolidin-2-yl)methanamine, also known as Methenamine, is primarily targeted towards urinary tract infections . It acts as a urinary tract antiseptic and antibacterial drug .

Mode of Action

Methenamine’s mode of action is unique. Formaldehyde is a nonspecific bactericidal agent that is active against both gram-positive and gram-negative bacteria .

Biochemical Pathways

The biochemical pathway of Methenamine involves its conversion in the urine to formaldehyde . This conversion is dependent on the acidity of the urine. The formaldehyde then interacts with the bacteria causing the infection, leading to their destruction .

Pharmacokinetics

Upon ingestion of a 1-gram dose of methenamine hippurate, antibacterial activity in the urine is produced within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine . The pharmacokinetics of oral methenamine can be satisfactorily described by a one-compartment open model . Maximum serum concentration is achieved in about 1 hour. The elimination half-life is about 4.3 hours, the distribution volume is about 0.56 l/kg, the renal clearance is about 1.46 and the total clearance is about 1.58 ml/min/kg .

Result of Action

The result of Methenamine’s action is the prevention and treatment of frequently recurring urinary tract infections . It has been found to be effective in the prevention of recurrent urinary tract infections except in patients with Foley catheters or who require intermittent catheterization .

Action Environment

The action of Methenamine is highly dependent on the pH of the urine. Its antibacterial activity is maximal when the urine pH is ≤5.5 . Therefore, the diet and medication of the patient, which can affect the pH of the urine, can influence the efficacy of Methenamine. It’s also worth noting that despite over a century of use, there is no evidence of bacterial resistance to Methenamine’s bacteriostatic activity .

属性

IUPAC Name |

[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGKTSVPJJNEMQ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC[C@H]1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)